N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride
Description
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Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,4-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S.ClH/c1-16-12-17(2)22-21(13-16)32-24(26-22)28(10-5-9-27-11-8-25-15-27)23(29)18-6-7-19(30-3)20(14-18)31-4;/h6-8,11-15H,5,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIDIYWTFLHRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=C(C=C4)OC)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C24H26ClN4O3S
- Molecular Weight : 485.0 g/mol
- CAS Number : 1217074-61-7
The biological activity of this compound is largely attributed to the presence of the imidazole ring and the benzo[d]thiazole moiety. These structural features enable the compound to interact with various biological targets, including enzymes and receptors involved in disease pathways.
- Imidazole Ring : Known for its amphoteric nature, the imidazole ring can participate in both acid-base reactions and coordinate with metal ions, enhancing its binding affinity to biological macromolecules .
- Benzo[d]thiazole Moiety : This component is associated with various pharmacological activities, including antimicrobial and anticancer properties .
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of various pathogens. For instance, derivatives of imidazole have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : The presence of methoxy groups on the benzamide structure may enhance cytotoxic effects on cancer cells. Research indicates that similar compounds have demonstrated significant antitumor properties through various mechanisms, including apoptosis induction .
- Anti-inflammatory Properties : Compounds containing imidazole derivatives are often investigated for their anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases .
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
Study 1: Antimicrobial Evaluation
In a study conducted by Jain et al., derivatives were synthesized and tested against common bacterial strains. The results indicated that certain imidazole derivatives exhibited significant antimicrobial activity compared to standard antibiotics like Norfloxacin. The findings are summarized in Table 1.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1a | S. aureus | 15 |
| 1b | E. coli | 18 |
| Control | - | 20 (Norfloxacin) |
Study 2: Antitumor Activity
A study published in Journal of Medicinal Chemistry highlighted the antitumor efficacy of related compounds against various cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells via mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis via caspase activation |
| HeLa (Cervical) | 12 | Cell cycle arrest |
| A549 (Lung) | 15 | Mitochondrial dysfunction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
